molecular formula C10H11NO B1597195 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 35690-67-6

3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B1597195
CAS No.: 35690-67-6
M. Wt: 161.20 g/mol
InChI Key: BWWCBNZSMWMIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound with the molecular formula C10H11NO. This compound is part of the isoquinolinone family, which is known for its diverse biological and pharmacological properties. The structure of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one includes a fused ring system with a nitrogen atom, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through several routes. One efficient method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

3-Methyl-3,4-dihydro-2H-isoquinolin-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-alkylated derivatives, while reduction can produce dihydroisoquinolinones .

Scientific Research Applications

3-Methyl-3,4-dihydro-2H-isoquinolin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it can act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways . The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules .

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWCBNZSMWMIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385110
Record name 3-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35690-67-6
Record name 3-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 2
3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 3
3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 4
3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 5
3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 6
3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.